

A Technical Guide to the Isotopic Enrichment and Purity of Nonanal-d18

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Compound of Interest

Compound Name: Nonanal-d18

Cat. No.: B15139109

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic enrichment and chemical purity of **Nonanal-d18**, a deuterated analog of the naturally occurring aldehyde, nonanal. This document outlines the synthesis, purification, and detailed analytical methodologies used to characterize this isotopically labeled compound, presenting key data in a clear and accessible format. The information contained herein is intended to support researchers in various fields, including drug metabolism studies, pharmacokinetic analysis, and as a standard in mass spectrometry-based applications.

Quantitative Data Summary

The isotopic enrichment and chemical purity of commercially available **Nonanal-d18** are critical parameters for its use as an internal standard or tracer in scientific research. The following table summarizes these key quantitative specifications.

Parameter	Specification
Isotopic Enrichment	98 atom % D
Chemical Purity	96%
Molecular Formula	CD ₃ (CD ₂) ₇ CDO
Molecular Weight	160.35 g/mol
CAS Number	1466552-36-2

Data sourced from CDN Isotopes.[\[1\]](#)

Synthesis and Purification Overview

The synthesis of **Nonanal-d18** typically involves a multi-step process designed to achieve high levels of deuterium incorporation. While specific industrial synthesis protocols are often proprietary, a common academic approach involves the deuteration of a suitable precursor followed by oxidation.

A plausible synthetic route begins with a fully deuterated starting material, such as deuterated nonanoic acid or nonanol. If starting from deuterated nonanoic acid, a reduction step using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) would yield deuterated nonanol. Subsequent controlled oxidation of the deuterated alcohol to the corresponding aldehyde provides **Nonanal-d18**.

Purification is critical to achieving high chemical purity and is typically accomplished through column chromatography on silica gel. The purified product is then stored under refrigerated conditions to ensure stability.[\[2\]](#)

Experimental Protocols

The determination of isotopic enrichment and chemical purity of **Nonanal-d18** relies on robust analytical techniques. The following are detailed methodologies for the key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment Analysis

Objective: To determine the chemical purity of **Nonanal-d18** and to confirm its isotopic enrichment by analyzing the mass-to-charge ratio of the molecular ion and its fragments.

Instrumentation:

- Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Mass Spectrometer (MS) capable of electron ionization (EI) and with a mass resolution sufficient to distinguish between deuterated and non-deuterated fragments.

Procedure:

- Sample Preparation: Prepare a dilute solution of **Nonanal-d18** in a volatile organic solvent such as dichloromethane or hexane.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection Volume: 1 μ L.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 30-200.
- Data Analysis:

- Purity Assessment: The chemical purity is determined by integrating the peak area of **Nonanal-d18** in the total ion chromatogram (TIC) and comparing it to the total area of all detected peaks.
- Isotopic Enrichment: The isotopic enrichment is calculated from the mass spectrum by comparing the intensity of the molecular ion peak of **Nonanal-d18** (m/z 160) with the intensity of the corresponding unlabeled nonanal peak (m/z 142) and other partially deuterated species. The relative abundances of the isotopic cluster of the molecular ion are used to calculate the atom % D.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Objective: To confirm the chemical structure of **Nonanal-d18** and assess its purity by ^1H NMR and ^{13}C NMR. The absence of signals in the ^1H NMR spectrum where protons would normally be present in nonanal provides strong evidence of deuteration.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher).
- 5 mm NMR tubes.

Procedure:

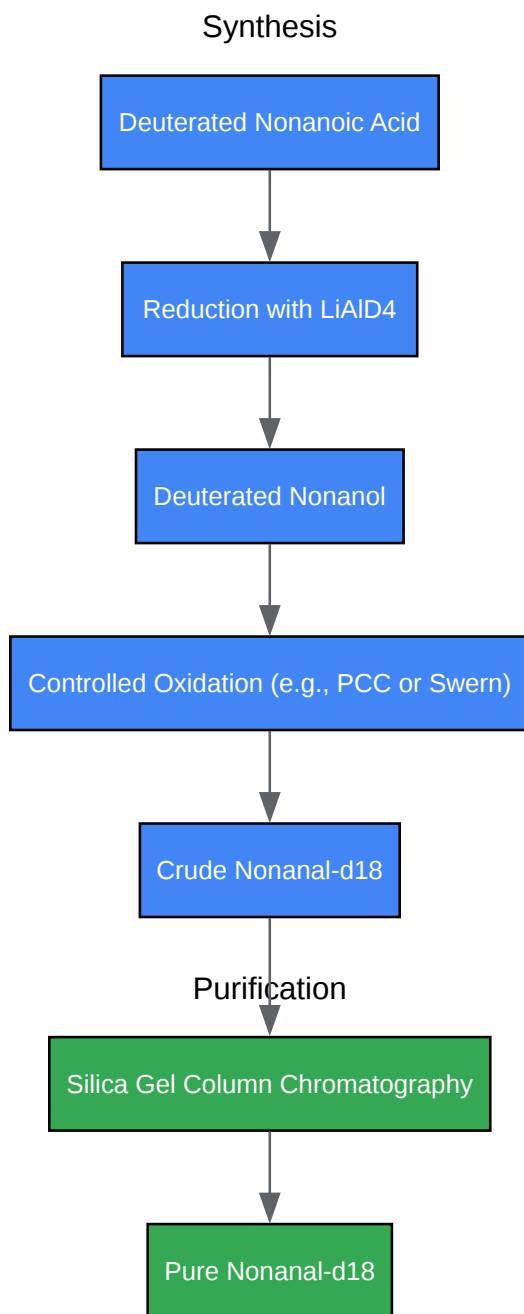
- Sample Preparation: Dissolve a small amount of **Nonanal-d18** in a deuterated solvent (e.g., chloroform-d, CDCl_3).
- ^1H NMR Spectroscopy:
 - Acquire a standard proton NMR spectrum. Due to the high level of deuteration, the spectrum is expected to show minimal signals in the regions corresponding to the alkyl chain and the aldehyde proton (typically around 9.7 ppm for the unlabeled compound). The presence of small residual proton signals allows for the quantification of the isotopic purity.
- ^{13}C NMR Spectroscopy:

- Acquire a proton-decoupled ^{13}C NMR spectrum. The spectrum should show signals corresponding to the nine carbon atoms of the nonanal backbone. The chemical shifts will be similar to those of unlabeled nonanal, but the signals may be broadened or show splitting due to coupling with deuterium. For unlabeled nonanal, characteristic peaks are observed around 202.8 ppm (C=O), 43.9 ppm, 31.8 ppm, 29.4 ppm, 29.2 ppm, 29.1 ppm, 22.7 ppm, and 14.1 ppm.[3]
- Data Analysis:
 - The structural integrity is confirmed by comparing the observed ^{13}C NMR spectrum with that of an authentic standard of unlabeled nonanal.
 - The ^1H NMR spectrum is used to estimate the degree of deuteration by integrating any residual proton signals and comparing them to a known internal standard.

Visualizations

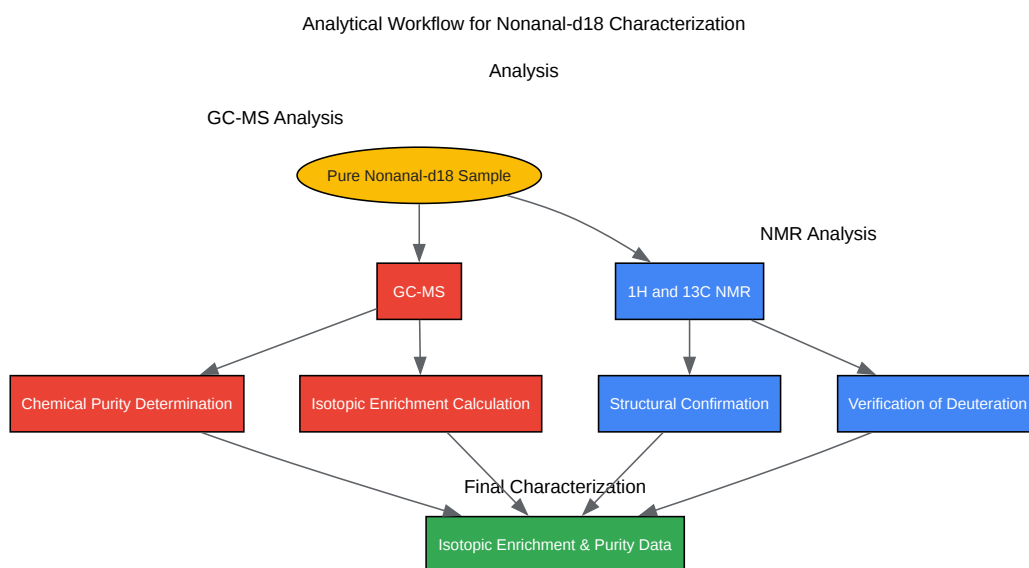
The following diagrams illustrate the logical workflows for the synthesis and analysis of **Nonanal-d18**.

Synthesis and Purification Workflow for Nonanal-d18



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Caption: A generalized workflow for the synthesis and purification of **Nonanal-d18**.



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Caption: Workflow for the analytical characterization of **Nonanal-d18**.

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